molecular formula C7H9N3O3 B11808887 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B11808887
M. Wt: 183.16 g/mol
InChI Key: XESHSTSAEAOALM-UHFFFAOYSA-N
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Description

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetamido-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DAO selectively sets it apart from other pyrazole derivatives.

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

5-acetamido-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9N3O3/c1-4(11)8-6-3-5(7(12)13)9-10(6)2/h3H,1-2H3,(H,8,11)(H,12,13)

InChI Key

XESHSTSAEAOALM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN1C)C(=O)O

Origin of Product

United States

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